(1S)-2-azido-1-(4-fluorophenyl)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S)-2-azido-1-(4-fluorophenyl)ethan-1-ol: is a chiral compound that features an azido group and a fluorophenyl group attached to an ethan-1-ol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-2-azido-1-(4-fluorophenyl)ethan-1-ol typically involves the following steps:
Starting Material: The synthesis begins with (1S)-1-(4-fluorophenyl)ethanol.
Azidation: The hydroxyl group of (1S)-1-(4-fluorophenyl)ethanol is converted to an azido group using reagents such as sodium azide (NaN₃) in the presence of a suitable solvent like dimethylformamide (DMF) under controlled temperature conditions.
Purification: The product is purified using techniques such as column chromatography to obtain the desired this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and safety. Continuous flow reactors and automated systems might be employed to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
(1S)-2-azido-1-(4-fluorophenyl)ethan-1-ol undergoes various chemical reactions, including:
Reduction: The azido group can be reduced to an amine using reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst.
Substitution: The azido group can participate in nucleophilic substitution reactions, forming various derivatives.
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide (CrO₃).
Common Reagents and Conditions
Reduction: Hydrogen gas (H₂), palladium catalyst.
Substitution: Sodium azide (NaN₃), dimethylformamide (DMF).
Oxidation: Chromium trioxide (CrO₃), sulfuric acid (H₂SO₄).
Major Products Formed
Reduction: (1S)-2-amino-1-(4-fluorophenyl)ethan-1-ol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: (1S)-2-azido-1-(4-fluorophenyl)ethan-1-one.
Scientific Research Applications
(1S)-2-azido-1-(4-fluorophenyl)ethan-1-ol has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Medicinal Chemistry: Potential precursor for the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: Utilized in the preparation of functional materials with unique properties.
Mechanism of Action
The mechanism of action of (1S)-2-azido-1-(4-fluorophenyl)ethan-1-ol depends on its application. In medicinal chemistry, the azido group can be converted to an amine, which may interact with biological targets such as enzymes or receptors. The fluorophenyl group can enhance binding affinity and specificity through interactions with hydrophobic pockets in the target protein.
Comparison with Similar Compounds
Similar Compounds
(1S)-1-(4-fluorophenyl)ethanol: Lacks the azido group, making it less reactive in certain synthetic applications.
(1S)-2-amino-1-(4-fluorophenyl)ethan-1-ol:
(1S)-2-azido-1-(4-chlorophenyl)ethan-1-ol: Similar structure but with a chlorine atom instead of a fluorine atom, which can affect its chemical properties and reactivity.
Uniqueness
(1S)-2-azido-1-(4-fluorophenyl)ethan-1-ol is unique due to the presence of both an azido group and a fluorophenyl group, which confer distinct reactivity and potential for diverse applications in synthesis and medicinal chemistry.
Properties
Molecular Formula |
C8H8FN3O |
---|---|
Molecular Weight |
181.17 g/mol |
IUPAC Name |
2-azido-1-(4-fluorophenyl)ethanol |
InChI |
InChI=1S/C8H8FN3O/c9-7-3-1-6(2-4-7)8(13)5-11-12-10/h1-4,8,13H,5H2 |
InChI Key |
UXUMHJVJTPERCC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(CN=[N+]=[N-])O)F |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.